Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a fluoro atom, and an amino group attached to an acetylphenyl moiety. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the amino group of the quinoline reacts with an acetylphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and amino groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The fluoro and acetylphenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic with a fluoroquinolone structure, used to treat bacterial infections.
Quinoline: The parent compound, which serves as a building block for various derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its electronic properties, while the acetylphenyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
ethyl 4-(3-acetylanilino)-6-fluoroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-3-26-20(25)17-11-22-18-8-7-14(21)10-16(18)19(17)23-15-6-4-5-13(9-15)12(2)24/h4-11H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCZFBIZFGPOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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